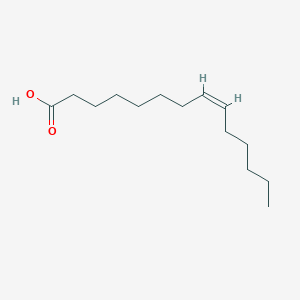
8Z-tetradecenoic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: 8Z-tetradecenoic acid can be synthesized through various organic synthesis methods. One common approach involves the partial hydrogenation of tetradecanoic acid, which introduces a double bond at the desired position. The reaction typically requires a catalyst such as palladium on carbon and is conducted under controlled hydrogen pressure and temperature conditions.
Industrial Production Methods: Industrial production of this compound often involves the extraction and purification from natural sources, such as plant oils. The process includes saponification of the oils to release fatty acids, followed by fractional distillation to isolate the desired compound .
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions to form various oxidized derivatives, such as hydroxy and keto acids.
Reduction: The double bond in this compound can be reduced to form tetradecanoic acid using hydrogenation reactions.
Substitution: The carboxyl group can participate in esterification reactions to form esters.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate or chromium trioxide are commonly used under acidic or basic conditions.
Reduction: Hydrogen gas in the presence of a palladium or platinum catalyst is typically used.
Substitution: Alcohols in the presence of acid catalysts like sulfuric acid are used for esterification.
Major Products Formed:
Oxidation: Hydroxy and keto derivatives of tetradecenoic acid.
Reduction: Tetradecanoic acid.
Substitution: Various esters depending on the alcohol used.
Wissenschaftliche Forschungsanwendungen
8Z-tetradecenoic acid has a wide range of applications in scientific research:
Chemistry: It is used as a precursor in the synthesis of more complex organic molecules.
Biology: It serves as a model compound for studying the metabolism of unsaturated fatty acids.
Medicine: Research is ongoing into its potential anti-inflammatory and antimicrobial properties.
Industry: It is used in the production of biodegradable lubricants and surfactants.
Wirkmechanismus
The mechanism by which 8Z-tetradecenoic acid exerts its effects involves its interaction with cellular membranes and enzymes. As a fatty acid, it can integrate into lipid bilayers, affecting membrane fluidity and function. It also serves as a substrate for enzymes involved in fatty acid metabolism, influencing various biochemical pathways .
Vergleich Mit ähnlichen Verbindungen
Tetradecanoic acid: A saturated fatty acid with no double bonds.
9Z-tetradecenoic acid: An isomer with the double bond at the 9th carbon.
Hexadecenoic acid: A longer-chain unsaturated fatty acid.
Uniqueness: 8Z-tetradecenoic acid is unique due to its specific double bond position and configuration, which confer distinct chemical and physical properties. This makes it particularly useful in studies of fatty acid metabolism and in the synthesis of specialized organic compounds .
Eigenschaften
Molekularformel |
C14H26O2 |
|---|---|
Molekulargewicht |
226.35 g/mol |
IUPAC-Name |
(Z)-tetradec-8-enoic acid |
InChI |
InChI=1S/C14H26O2/c1-2-3-4-5-6-7-8-9-10-11-12-13-14(15)16/h6-7H,2-5,8-13H2,1H3,(H,15,16)/b7-6- |
InChI-Schlüssel |
TXLBQXBKSSATFT-SREVYHEPSA-N |
Isomerische SMILES |
CCCCC/C=C\CCCCCCC(=O)O |
Kanonische SMILES |
CCCCCC=CCCCCCCC(=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![1,5,6-Trimethyl-4-oxo-1H-4lambda~5~-imidazo[4,5-b]pyrazine](/img/structure/B13802136.png)
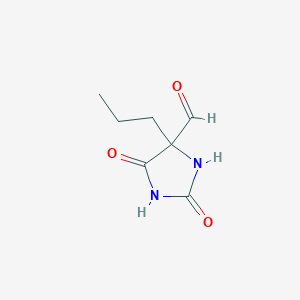
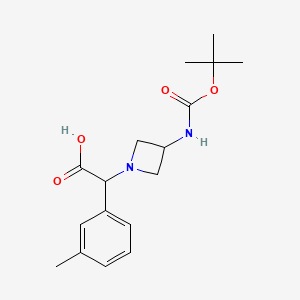
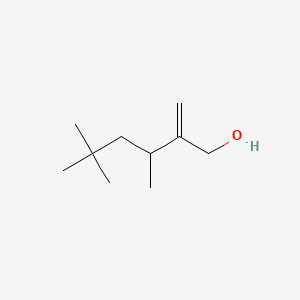

![2-[(3,5-Dichloro-2-methoxybenzoyl)carbamothioylamino]-5-iodobenzoic acid](/img/structure/B13802168.png)

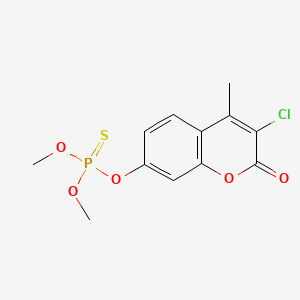

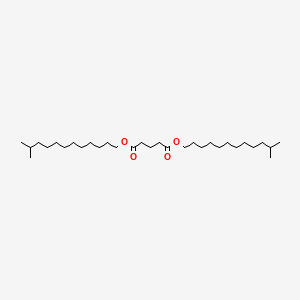
![Acetonitrile,[[2-(4-methoxyphenyl)ethyl]amino]-](/img/structure/B13802195.png)
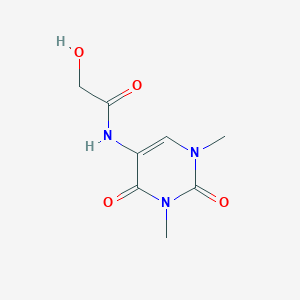

![Potassium 9-(2,3-dimethyl-2-butoxy)-9-boratabicyclo[3.3.l]nonane](/img/structure/B13802220.png)
